molecular formula C17H28N4O B6788697 N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide

Cat. No.: B6788697
M. Wt: 304.4 g/mol
InChI Key: CIQFYBQCEHTIQI-UHFFFAOYSA-N
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Description

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a spiro[5.5]undecane ring system, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The imidazole ring and carboxamide group further contribute to its unique chemical properties.

Properties

IUPAC Name

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-20-14-18-13-15(20)16(22)19-9-12-21-10-7-17(8-11-21)5-3-2-4-6-17/h13-14H,2-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQFYBQCEHTIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)NCCN2CCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-azaspiro[55]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide typically involves multiple steps One common approach is to start with the formation of the spiro[55]undecane core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the formation of the carboxamide group, typically through amidation reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide is unique due to its combination of a spirocyclic structure with an imidazole ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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